2-bromo-N-(cyclopropylmethyl)-N-methylacetamide

Übersicht

Beschreibung

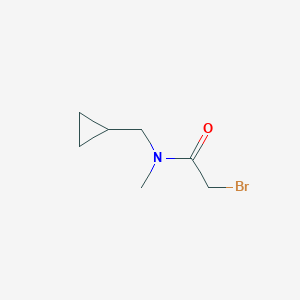

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide is an organic compound that belongs to the class of amides It features a bromine atom attached to the second carbon of the acetamide group, with cyclopropylmethyl and methyl groups attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide typically involves the bromination of N-(cyclopropylmethyl)-N-methylacetamide. One common method is to react N-(cyclopropylmethyl)-N-methylacetamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time would be optimized to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming N-(cyclopropylmethyl)-N-methylacetam

Biologische Aktivität

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide is a bromo-substituted acetamide derivative that has gained attention for its potential biological activities. This compound, with a molecular weight of approximately 192.05 g/mol, exhibits unique structural characteristics due to the presence of both a cyclopropylmethyl group and a bromo substituent. These features may enhance its reactivity and biological efficacy, making it a candidate for medicinal chemistry, particularly in anti-inflammatory drug development.

- Molecular Formula : CHBrNO

- Molecular Weight : 192.05 g/mol

- Structure : The compound consists of an acetamide functional group attached to a cyclopropylmethyl moiety and a bromine atom, which increases its reactivity.

Biological Activity Overview

Research indicates that this compound may exhibit anti-inflammatory properties . Its structural flexibility allows it to interact with biological targets effectively, suggesting potential applications in treating inflammatory conditions. Preliminary studies have shown that it may interact with specific receptors or enzymes involved in inflammatory pathways.

The reactivity of this compound can be attributed to the bromine atom, which is capable of undergoing nucleophilic substitution reactions. This property facilitates the formation of various derivatives through reactions with nucleophiles such as amines or alcohols. Additionally, the acetamide functional group can participate in acylation reactions, leading to more complex structures that may possess enhanced biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological profile of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(cyclopropylmethyl)-N-methylacetamide | Lacks bromo substituent | Potential anti-inflammatory effects |

| 2-bromo-N-methylacetamide | Similar acetamide structure without cyclopropyl group | Moderate anti-inflammatory effects |

| N-cyclobutyl-N-methylacetamide | Cyclobutyl instead of cyclopropyl | Varies; less studied |

The unique combination of the bromo group and cyclopropylmethyl moiety in this compound may enhance its reactivity and biological efficacy compared to similar compounds.

Case Studies and Research Findings

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit specific inflammatory pathways, although detailed mechanistic studies are still required to elucidate its pharmacological profile.

- Synthesis and Derivative Formation : The synthesis of this compound typically involves the bromination of N-(cyclopropylmethyl)-N-methylacetamide. This synthetic route allows for the exploration of various derivatives that could potentially enhance its biological activity.

- Potential Applications : Due to its structural similarities with other biologically active compounds, there is potential for this compound to be utilized in studies related to neuroinflammation and other inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

2-Bromo-N-(cyclopropylmethyl)-N-methylacetamide has been studied for its role as an enzyme inhibitor. It interacts with the active sites of enzymes, forming covalent bonds that inhibit enzymatic activity. This property is crucial for understanding enzyme mechanisms and developing specific enzyme inhibitors for therapeutic purposes.

Cellular Effects

The compound influences various cellular processes, including cell signaling pathways and gene expression. It can alter the phosphorylation state of proteins involved in these pathways, leading to significant changes in cellular metabolism and function. Such effects are vital for exploring the compound's therapeutic potential and understanding its toxicity profile.

Subcellular Localization

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action. Targeting signals and post-translational modifications direct the compound to specific organelles, influencing its biological activity.

Chemical Reactions

The compound undergoes various chemical reactions:

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

- Reduction Reactions: It can be reduced to N-methylacetamide using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: Oxidation can lead to carboxylic acids or other oxidized products.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential building block for pharmaceutical compounds. Its ability to modify biological targets makes it a candidate for drug development aimed at various diseases.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its unique reactivity allows chemists to study reaction mechanisms and kinetics, contributing to advancements in synthetic organic chemistry .

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of protein tyrosine phosphatases, researchers found that derivatives of this compound exhibited significant inhibitory activity against specific phosphatases. This highlights its potential in developing anti-addiction therapies by targeting addiction-related pathways .

Research into the biological activities of this compound revealed its potential anti-inflammatory effects when tested in vitro. The results indicated that it could modulate inflammatory responses, suggesting applications in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

2-bromo-N-(cyclopropylmethyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUFNEWLMKNWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.